molecular formula C11H14ClNO B8809453 3-chloro-N-(2,6-dimethylphenyl)propanamide CAS No. 18085-76-2

3-chloro-N-(2,6-dimethylphenyl)propanamide

Cat. No. B8809453
CAS RN: 18085-76-2
M. Wt: 211.69 g/mol
InChI Key: VOTVVKNPQNCBKS-UHFFFAOYSA-N
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Patent
US06518458B1

Procedure details

A 2 l three-necked flask, is charged with 121.8 g of 2,6-dimethylaniline, 300 ml of isopropyl ether and 150 ml of water. 126.5 g of 3-chloropropanoyl chloride are added at a rate such that the internal temperature is between 5 and 10° C. At the end of the addition, the reaction medium is stirred for 3 h. The precipitate formed is filtered off with suction, washed with isopropyl ether and then with water and finally dried. 126 g of white crystals are obtained.
Quantity
121.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].C(OC(C)C)(C)C.[Cl:17][CH2:18][CH2:19][C:20](Cl)=[O:21]>O>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH:4][C:20](=[O:21])[CH2:19][CH2:18][Cl:17]

Inputs

Step One
Name
Quantity
121.8 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
126.5 g
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction medium is stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is between 5 and 10° C
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with isopropyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and finally dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(CCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 126 g
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.